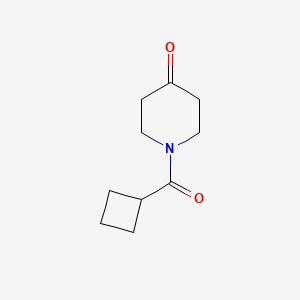![molecular formula C11H15NO3 B1604252 [6-(Oxan-4-yloxy)pyridin-3-yl]methanol CAS No. 906352-79-2](/img/structure/B1604252.png)
[6-(Oxan-4-yloxy)pyridin-3-yl]methanol
Descripción general
Descripción
[6-(Oxan-4-yloxy)pyridin-3-yl]methanol, also known as 6-OPM, is a chemical compound that has been studied for its potential applications in the fields of science and medicine. It has been found to possess a variety of biochemical and physiological effects, and has been used as a tool in laboratory experiments.
Aplicaciones Científicas De Investigación
[6-(Oxan-4-yloxy)pyridin-3-yl]methanol has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress, as well as to investigate the potential therapeutic effects of antioxidants. It has also been used to study the effects of inflammation and to investigate the role of oxidative stress in the pathogenesis of various diseases.
Mecanismo De Acción
The mechanism of action of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines and to reduce the production of nitric oxide.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, and to inhibit the expression of pro-inflammatory cytokines. Additionally, it has been found to reduce the production of nitric oxide and to inhibit the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[6-(Oxan-4-yloxy)pyridin-3-yl]methanol has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to be non-toxic and non-irritating to cells. One limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for [6-(Oxan-4-yloxy)pyridin-3-yl]methanol research. One potential direction is to further investigate the mechanism of action of this compound and to develop methods to enhance its efficacy. Additionally, this compound could be studied for its potential therapeutic applications, such as in the treatment of inflammatory diseases. Other potential directions include further investigating the biochemical and physiological effects of this compound, as well as exploring its potential applications in other areas of scientific research.
Propiedades
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7,10,13H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEOAQJLPJOMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640291 | |
| Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-79-2 | |
| Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Acetamidoacetyl)amino]propanoic acid](/img/structure/B1604176.png)








![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)

